molecular formula C15H15ClN4O3S B216477 N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide

Cat. No. B216477
M. Wt: 366.8 g/mol
InChI Key: AMPBZYIZWKAKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, also known as CPT, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPT is a thiosemicarbazone derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it an interesting compound for further investigation.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide is complex and not fully understood. However, it is known that this compound exhibits its effects by binding to and inhibiting the activity of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of cytokines, which are molecules that play a role in the immune response. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide in lab experiments is that it has been extensively studied and its effects are well-characterized. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using this compound is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. For example, further studies could investigate the potential of this compound as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective drugs based on this compound. Finally, future studies could investigate the potential of this compound as a tool for studying the biochemical and physiological processes involved in various diseases.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thiosemicarbazide and pyridine-3-carboxylic acid hydrazide. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and infectious diseases. In cancer research, this compound has been shown to exhibit antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been studied for its potential neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. In infectious disease research, this compound has been shown to exhibit activity against a variety of pathogens, including HIV, influenza, and tuberculosis.

properties

Molecular Formula

C15H15ClN4O3S

Molecular Weight

366.8 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea

InChI

InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24)

InChI Key

AMPBZYIZWKAKRC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl

Origin of Product

United States

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